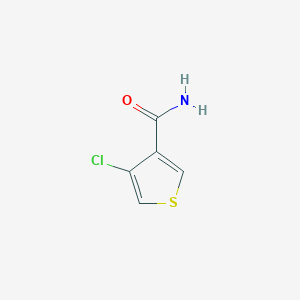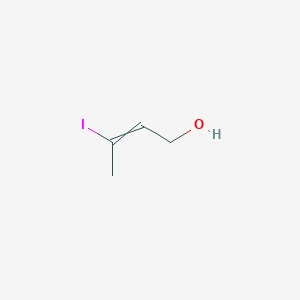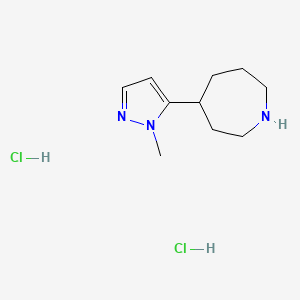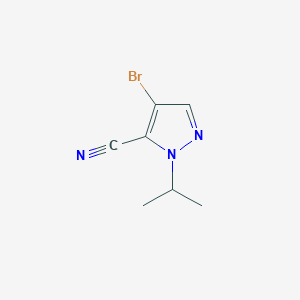
(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It features a pyrrolidine ring attached to a fluorenyl group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Fluorenyl Group: The fluorenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-(9H-fluoren-2-yl)pyrrolidine-2-carboxamide
- (2S)-N-(9H-fluoren-4-yl)pyrrolidine-2-carboxamide
- (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorenyl group and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c21-18(17-6-3-9-19-17)20-14-8-7-13-10-12-4-1-2-5-15(12)16(13)11-14/h1-2,4-5,7-8,11,17,19H,3,6,9-10H2,(H,20,21)/t17-/m0/s1 |
Clé InChI |
YYFWXPWIJVWXFW-KRWDZBQOSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1CC(NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)






![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)




